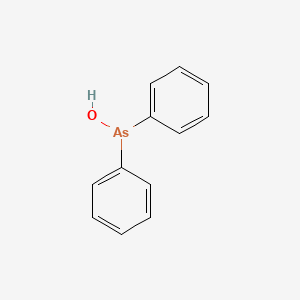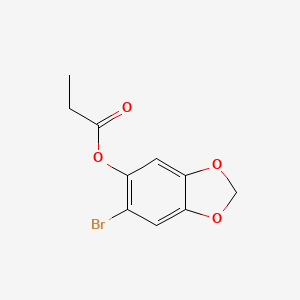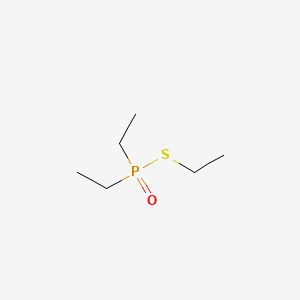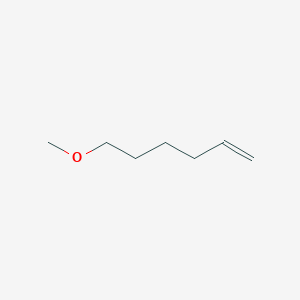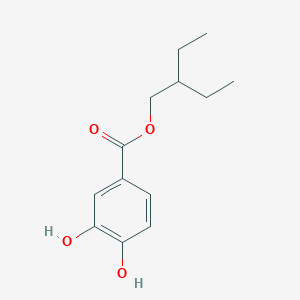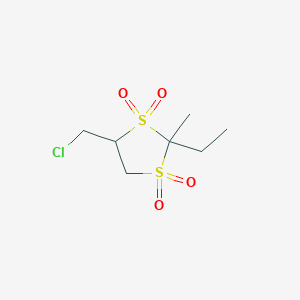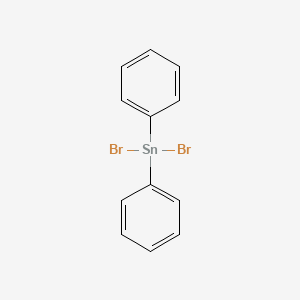
Stannane, dibromodiphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, dibromodiphenyl- is an organotin compound characterized by the presence of tin (Sn) bonded to two bromine (Br) atoms and two phenyl (C6H5) groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial processes. The unique properties of stannane, dibromodiphenyl- make it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, dibromodiphenyl- can be synthesized through several methods, including:
Direct Stannylation: This involves the reaction of diphenylstannane with bromine under controlled conditions to yield stannane, dibromodiphenyl-. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF).
Grignard Reagent Method: Another approach involves the reaction of diphenylmagnesium bromide with tin(IV) chloride (SnCl4) to form stannane, dibromodiphenyl-. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of stannane, dibromodiphenyl- often involves large-scale reactions using the Grignard reagent method due to its efficiency and scalability. The reaction conditions are optimized to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: Stannane, dibromodiphenyl- can undergo oxidation reactions to form tin oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert stannane, dibromodiphenyl- to its corresponding stannane derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The bromine atoms in stannane, dibromodiphenyl- can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) are often employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products:
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Stannane derivatives
Substitution: Substituted stannane compounds
Scientific Research Applications
Stannane, dibromodiphenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.
Biology: Organotin compounds, including stannane, dibromodiphenyl-, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine, including their use as anticancer agents.
Industry: Stannane, dibromodiphenyl- is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of stannane, dibromodiphenyl- involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Stannane (SnH4): A simpler organotin compound with hydrogen atoms instead of bromine and phenyl groups.
Tributyltin Hydride (Bu3SnH): Another organotin compound with three butyl groups attached to the tin atom.
Trimethyltin Chloride (Me3SnCl): An organotin compound with three methyl groups and one chlorine atom attached to the tin atom.
Uniqueness: Stannane, dibromodiphenyl- is unique due to the presence of both bromine and phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific organic synthesis reactions and industrial applications.
Properties
CAS No. |
4713-59-1 |
|---|---|
Molecular Formula |
C12H10Br2Sn |
Molecular Weight |
432.72 g/mol |
IUPAC Name |
dibromo(diphenyl)stannane |
InChI |
InChI=1S/2C6H5.2BrH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
ALOQGPVOAWHHLG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
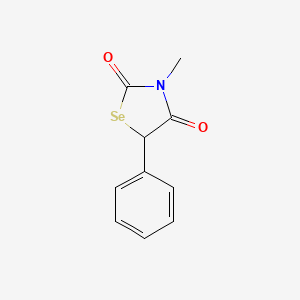
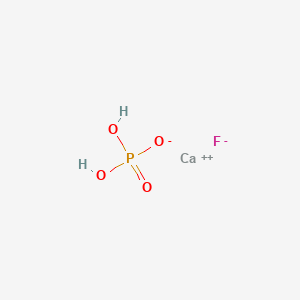
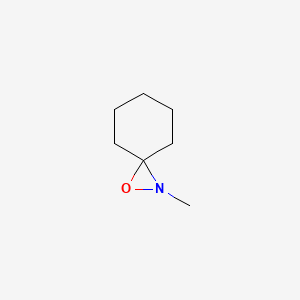

![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
